Vinca minor L., commonly known as lesser periwinkle, is a perennial trailing subshrub belonging to the Apocynaceae family and is native to central and southern Europe. This species has garnered significant scientific interest due to its rich alkaloid content, particularly terpene indole alkaloids (TIAs), which exhibit diverse biological activities. The plant spreads along the ground, forming large clonal colonies through stems that root at nodes, with evergreen, leathery leaves and solitary violet-purple flowers. Beyond its ornamental use, V. minor has a long history in traditional medicine for treating circulatory disorders and cerebral impairments, primarily attributable to its unique phytochemical profile [1].
Modern pharmacological research has validated these traditional uses, revealing that V. minor produces over 50 distinct alkaloids with documented biological activities. The most therapeutically significant of these is vincamine, a cerebrovasodilatory and neuroprotective compound that serves as a precursor for the semi-synthetic derivative vinpocetine. The plant's biochemical complexity arises from sophisticated secondary metabolic pathways that produce compounds with demonstrated antibacterial, antioxidant, and antitumor properties, making V. minor a valuable resource for developing novel therapeutic agents [2] [3]. Recent transcriptomic studies have begun to elucidate the genetic underpinnings of these pathways, identifying key biosynthetic genes and regulatory miRNAs that control alkaloid production, opening new avenues for metabolic engineering and optimized production of these valuable compounds [4].
Vinca minor produces a diverse array of indole alkaloids, with vincamine recognized as the most abundant and pharmacologically significant compound. Vincamine serves as a cerebral metabolic enhancer by increasing cerebral blood flow, oxygen consumption, and glucose utilization, making it valuable for treating cerebrovascular insufficiencies and cognitive disorders. Beyond its neuroprotective effects, vincamine exhibits antioxidant and antiapoptotic properties, broadening its therapeutic potential. Other notable alkaloids identified in V. minor include vincaminorine, vincaminoreine, minovine, minovincine, eburnamonine, and 1,2-dehydroaspidospermidine, each contributing to the plant's overall pharmacological profile [3] [5].
Recent research has revealed that the specific alkaloid composition varies significantly between different Vinca species. A comparative phytochemical analysis of four Vinca species demonstrated that vincamine is present in V. minor, V. major, and V. major var. variegata, but notably absent in V. herbacea. The study further established that V. minor possesses the richest alkaloid content among the species examined, followed by V. herbacea. Interestingly, V. herbacea showed the highest total phenolic content and remarkable concentrations of rutin, a flavonoid with potent antioxidant properties, while V. major var. variegata was found to be the richest in total flavonoids [2].
Table 1: Major Alkaloid Content in Vinca Minor from Different Geographical Origins
| Alkaloid | Concentration in Iranian Cultivation (mg/100g DW) | Concentration in Romanian Cultivation (mg/100g DW) | Biological Significance |
|---|---|---|---|
| Vincamine | 57.0 [3] | 245.9 (leaves), 79.4 (stems) [5] | Cerebral vasodilator, neuroprotective |
| Vincaminoreine | Not quantified | 106.4 (leaves), 28.5 (stems) [5] | Research ongoing |
| Eburnamonine | Not quantified | 80.3 (leaves) [5] | Potential neurological effects |
| 1,2-Dehydroaspidospermidine | Not quantified | 89.8 (leaves), 162.5 (stems) [5] | Structural precursor |
Table 2: Phenolic Compounds Across Vinca Species (Concentrations in μg/g DW) [2]
| Compound | V. minor | V. major | V. major var. variegata | V. herbacea |
|---|---|---|---|---|
| Chlorogenic acid | 4112 ± 13 | 675 ± 160 | 932 ± 260 | 1538 ± 200 |
| Caffeic acid | 229 ± 2 | 13 ± 2 | 182 ± 23 | 13 ± 1 |
| Rutin | 73 ± 1 | 11 ± 1 | 94 ± 10 | 2528 ± 160 |
| Quercitrin | 52 ± 4 | 11 ± 1 | 45 ± 8 | 109 ± 10 |
The significant variation in alkaloid and phenolic content across different growing regions and species highlights the importance of geographical factors, climatic conditions, and cultivation practices in optimizing the phytochemical profile for pharmaceutical applications. The elevated concentrations of chlorogenic acid across all species suggest its role as a marker compound for leaf epidermis metabolites in Vinca species [2].
Proper sample preparation is crucial for efficient extraction of alkaloids from V. minor. The aerial parts of the plant should be collected during the flowering stage (May to September) when alkaloid content reaches its maximum. The plant material must be air-dried in shaded, well-ventilated areas to prevent photodegradation of active compounds, then powdered using a mechanical grinder to increase surface area for extraction [3]. Particle size should be standardized to 0.5-1.0 mm for optimal extraction efficiency. Drying conditions should maintain temperatures below 40°C to prevent thermal degradation of thermolabile alkaloids.
For initial extraction, the maceration technique using hydroalcoholic solvents has proven most effective. The recommended protocol involves using 80% methanol as the extraction solvent with a solid-to-liquid ratio of 1:10 (w/v). The mixture should be macerated at room temperature for 72 hours with occasional agitation. This process should be repeated until the extract tests negative with Dragendorff's reagent, indicating exhaustive alkaloid extraction [3]. Alternative approaches include using ethanol at varying concentrations (40%, 70%, 96%) for hydroalcoholic macerates, with studies showing that 70% ethanol extracts demonstrate optimal balance between alkaloid yield and antioxidant activity [5].
Following initial extraction, a liquid-liquid partitioning process is employed to isolate and concentrate the alkaloid fraction. The crude methanolic extract is first dissolved in chloroform and then acidified with 2N HCl (pH 2-3) to convert alkaloids to their water-soluble salt forms. The acidic aqueous fraction is separated and washed with chloroform to remove non-alkaloid impurities. The aqueous phase is then basified with 25% NH₄OH to pH 10-12, converting alkaloids back to their neutral forms, which are then re-extracted with chloroform [3]. This acid-base partitioning effectively separates alkaloids from interfering compounds such as sugars, organic acids, and some pigments.
For further purification, chromatographic techniques are employed. Medium-pressure liquid chromatography (MPLC) over silica gel (230-400 mesh) with a hexane-EtOAc gradient system (8:2) can separate individual alkaloids. Alternatively, preparative thin-layer chromatography (TLC) on silica gel GF₂₅₄ plates with EtOAc-MeOH (9:1) as the mobile phase provides effective separation of vincamine (Rf ≈ 0.40) from other alkaloids [3]. For higher resolution, high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile-water gradient system is recommended for final purification steps.
High-performance liquid chromatography coupled with diode-array detection (HPLC-DAD) represents the gold standard for qualitative and quantitative analysis of V. minor alkaloids. The recommended method utilizes a Tracer Excel 120 ODS A C18 column (150 × 5 mm, 5 μm) maintained at 25°C. The mobile phase consists of acetonitrile (A) and 0.1% phosphoric acid in water (B) with a gradient elution as follows: 0-5 min, 20% A; 5-15 min, 20-50% A; 15-25 min, 50-80% A; 25-30 min, 80% A. The flow rate should be maintained at 1.0 mL/min with injection volumes of 10-20 μL [5]. Detection wavelengths should be set at 240-310 nm for alkaloids, 310-350 nm for hydroxycinnamic acids, and 340-380 nm for flavonoids to accommodate the distinct UV-Vis absorption features of each compound class [2].
For precise quantification, calibration curves should be established using authentic standards of vincamine, eburnamonine, 1,2-dehydroaspidospermidine, and vincaminoreine across a concentration range of 0.1-100 μg/mL. The method validation should include parameters for linearity (R² > 0.999), precision (RSD < 2%), accuracy (recovery 95-105%), and limit of detection (LOD < 0.1 μg/mL). Principal Component Analysis (PCA) of UV-Vis spectral data can assist in classifying unidentified peaks into specific phytochemical groups, with most unidentified compounds in V. minor extracts belonging to the alkaloid class [2].
The antioxidant potential of V. minor extracts should be evaluated using multiple complementary methods to provide a comprehensive assessment. The DPPH radical scavenging assay is conducted by preparing a 0.1 mM DPPH solution in methanol and mixing with various extract dilutions. After 30 minutes of incubation in darkness, absorbance is measured at 517 nm, and results are expressed as mg gallic acid equivalents (GAE) per 100 g dry weight [5] [6]. Additionally, the photochemiluminescence method provides enhanced sensitivity, utilizing the ACL kit (Analytik Jena AG) with measurements taken at different extract dilutions (stock, 1:10, 1:100, 1:200). Results are quantified against Trolox standards and expressed as mg Trolox equivalents (TE) per 100 g dry weight [5].
Research has demonstrated significant variation in antioxidant activity among different Vinca species and extraction solvents. V. herbacea consistently shows the highest antioxidant activity, followed by V. major var. variegata, while V. major exhibits the lowest activity. These differences correlate strongly with the total phenolic and flavonoid contents, confirming that antioxidant capacity is species-dependent [2]. Furthermore, hydroalcoholic extracts (40-70% ethanol) consistently demonstrate superior antioxidant activity compared to absolute ethanol or aqueous extracts, highlighting the importance of solvent optimization [5].
Vinca minor extracts demonstrate significant antibacterial activity with species-dependent efficacy. Research has shown that V. minor leaf extracts exhibit the most efficient inhibitory effect against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) bacteria. In contrast, V. herbacea displays good antibacterial potential only against S. aureus, with minimal activity against Gram-negative strains [2]. The antibacterial mechanism involves disruption of bacterial cell morphology, as evidenced by scanning electron microscopy studies showing significant morphological alterations in bacterial cells following treatment with V. minor extracts [2].
The antimicrobial efficacy varies with extraction methodology, with ethanolic extracts demonstrating superior activity compared to diethyl ether extracts. Specifically, ethanolic extracts of V. minor have shown potent activity against Bacillus pumilus with a minimum inhibitory concentration (MIC) of 19.53 μg/mL [6]. The antibacterial activity is attributed to the synergistic effects of alkaloids and phenolic compounds, which disrupt microbial membrane integrity and interfere with essential enzymatic processes. This activity against antibiotic-resistant pathogens positions V. minor extracts as promising candidates for developing alternative antimicrobial agents to address the growing challenge of antibiotic resistance [2] [6].
Vinca minor extracts demonstrate dose-dependent cytotoxicity against various human cell lines, including HaCaT keratinocytes and A375 melanoma cells. The antitumor activity primarily arises from the alkaloid fraction, which interacts with tubulin proteins to disrupt microtubule formation, leading to cell cycle arrest at the metaphase stage and subsequent apoptosis [7]. This mechanism is characteristic of vinca alkaloids, which inhibit the assembly of tubulin into microtubules, thereby preventing the formation of the mitotic spindle apparatus essential for chromosome segregation during cell division [7].
Beyond direct cytotoxicity, V. minor extracts induce significant ultrastructural modifications in cancer cells, including alterations in nitric oxide concentration and increased lactate dehydrogenase release, indicating comprehensive disruption of cellular integrity and function [2]. It is noteworthy that different Vinca species exhibit varying levels of cytotoxic potency, with V. minor showing particularly strong effects due to its rich alkaloid profile. These findings support the potential application of V. minor extracts as adjuvant therapies in cancer treatment, particularly for melanoma and other solid tumors, though further investigation is needed to elucidate the specific molecular targets and optimize therapeutic indices [2].
The primary neuroactive compound in V. minor, vincamine, demonstrates significant cerebrovasodilatory activity and serves as a cerebral metabolic enhancer by increasing regional cerebral blood flow and glucose utilization [3]. These effects underlie its therapeutic application in cerebrovascular insufficiencies and age-related cognitive disorders. Vincamine also exhibits antihypoxic properties, protecting neuronal tissue from oxygen deprivation damage, and antioxidant activity that mitigates oxidative stress in neural cells [3].
The semi-synthetic derivative of vincamine, vinpocetine, has been developed to enhance bioavailability and therapeutic efficacy. Vinpocetine shows improved pharmacokinetic properties while maintaining the neuroprotective benefits of the parent compound [1]. Clinical evidence indicates favorable effects of vincamine in elderly patients with memory disturbances, vertigo, transient ischemic deficits, and headaches [3]. The multifaceted neuroprotective mechanisms, including modulation of cerebral blood flow, enhancement of neuronal metabolism, and protection against ischemic and hypoxic damage, position V. minor alkaloids as valuable candidates for developing treatments for neurodegenerative conditions and cerebrovascular disorders [3].
The biosynthesis of V. minor alkaloids follows the terpenoid indole alkaloid (TIA) pathway, which represents a complex metabolic network branching to produce various structurally distinct alkaloids. Recent transcriptomic analyses using Illumina Next-Generation Sequencing of glasshouse-grown plants and transformed roots have identified twelve putative TIAs biosynthetic genes in V. minor [4]. These genes encode enzymes that catalyze critical steps in the conversion of primary metabolic precursors (tryptamine and secologanin) to the central TIA intermediate strictosidine, which subsequently undergoes various rearrangements and modifications to produce eburnamine-type and aspidosperma-type alkaloids.
A significant advancement in understanding V. minor alkaloid biosynthesis is the elucidation of the linkage between aspidosperma and eburnamine alkaloids through the identification of cytochrome P450-catalyzed steps [4]. This discovery has resolved previously ambiguous aspects of the biosynthetic pathway and provided insights into the metabolic relationships between different alkaloid classes in V. minor. Furthermore, transcriptomic analyses have revealed that transformed root cultures exhibit higher read counts (83,740,316) compared to glasshouse-grown plants (67,733,538), suggesting potentially enhanced expression of alkaloid biosynthetic genes in root tissues, which could inform strategies for optimizing alkaloid production through biotechnological approaches [4].
The regulation of TIA biosynthesis in V. minor involves a complex network of transcriptional factors and post-transcriptional regulators, including microRNAs (miRNAs). Recent research has identified 37 specific miRNAs in V. minor that potentially regulate genes involved in alkaloid biosynthesis [4]. These miRNAs modulate alkaloid accumulation by targeting mRNAs encoding key biosynthetic enzymes, thereby fine-tuning the metabolic flux through the TIA pathway. The identification of these regulatory miRNAs provides new opportunities for metabolic engineering approaches to enhance the production of valuable alkaloids in V. minor.
The transcriptomic resources generated from these studies, including expressed sequence tag-simple sequence repeat (EST-SSR) markers, facilitate further genetic analyses and breeding programs aimed at optimizing V. minor as a production system for pharmaceutically important alkaloids. The maximum common repeats were observed in trinucleotide repeats, with slight variations between glasshouse-grown plants and transformed roots, suggesting tissue-specific differences in gene expression regulation [4]. These findings collectively provide a foundation for advanced metabolic engineering strategies to enhance the production of specific bioactive alkaloids in V. minor.
Graphical representation of the primary alkaloid biosynthetic pathway in Vinca minor:
Figure 1: Biosynthetic Pathway of Terpenoid Indole Alkaloids in Vinca minor. The pathway illustrates the conversion of primary metabolites to pharmaceutically important alkaloids through multiple enzymatic steps, with key intermediates and branching points.
Based on comprehensive analysis of the search results, several technical recommendations can significantly enhance the efficiency and yield of V. minor alkaloid extraction and analysis. For biomass preparation, plant material should be collected during the flowering season (May-September) when alkaloid content reaches its peak [3]. Proper drying conditions (shaded, well-ventilated areas below 40°C) preserve alkaloid integrity, while particle size reduction to 0.5-1.0 mm optimizes extraction efficiency. For extraction, 70% ethanol demonstrates optimal balance between alkaloid yield and antioxidant activity, though 80% methanol provides superior total alkaloid extraction [3] [5].
Advanced extraction technologies such as ultrasound-assisted extraction (20-40 kHz for 15-30 minutes) or microwave-assisted extraction (controlled temperature below 60°C) can significantly improve extraction efficiency while reducing processing time and solvent consumption. For purification, the acid-base partitioning method (acidification to pH 2-3 with HCl followed by basification to pH 10-12 with NH₄OH) effectively concentrates alkaloids while removing interfering compounds [3]. Finally, HPLC-DAD analysis with C18 columns and acetonitrile-water gradients provides optimal resolution for quantifying individual alkaloids, with method validation ensuring accurate and reproducible results [5].
Standardized quality control protocols are essential for ensuring consistent phytochemical profiles in V. minor-based products. The recommended approach includes establishing reference standards for major alkaloids (vincamine, eburnamonine, vincaminoreine) and phenolic compounds (chlorogenic acid, rutin) to facilitate quantitative comparisons. Chromatographic fingerprinting using HPLC with photodiode array detection provides comprehensive phytochemical profiles that can be used for batch-to-batch consistency monitoring. Additionally, validation parameters for analytical methods should include specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
For biological standardization, antioxidant activity should be assessed using both DPPH and photochemiluminescence assays, with results expressed relative to standard references (gallic acid equivalents and Trolox equivalents, respectively) [5]. Antibacterial potency should be determined against standard strains (S. aureus ATCC 25923 and E. coli ATCC 25922) with minimum inhibitory concentration (MIC) values providing quantitative measures of activity [2] [6]. These comprehensive standardization approaches ensure consistent quality and pharmacological activity for V. minor extracts intended for research and development applications.
Table 3: Optimal Extraction and Analysis Parameters for Vinca Minor Alkaloids
| Parameter | Recommended Conditions | Alternative Options |
|---|---|---|
| Extraction Solvent | 80% Methanol | 70% Ethanol |
| Extraction Time | 72 hours (maceration) | 30 min (ultrasound-assisted) |
| Solid-to-Liquid Ratio | 1:10 (w/v) | 1:15 (w/v) |
| Purification Method | Acid-base partitioning | Solid-phase extraction (C18) |
| HPLC Column | C18 (150 × 5 mm, 5 μm) | C8 (150 × 4.6 mm, 5 μm) |
| Detection Wavelength | 240-310 nm (alkaloids) | 275 nm (vincamine specific) |
The table below summarizes the key identifying information and physicochemical properties for this compound:
| Property | Description |
|---|---|
| IUPAC Name | methyl 12-ethyl-4-[(13E)-13-ethylidene-18-methoxycarbonyl-4-oxo-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,5,7-trien-5-yl]-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9-tetraene-10-carboxylate [1] |
| Molecular Formula | C43H50N4O6 [1] |
| Molecular Weight | 718.9 g/mol [1] |
| CAS Registry Number | 107290-03-9 [1] |
| Natural Source | Vinca minor L. (Lesser Periwinkle) leaves [2] [1] |
| Structural Classification | Bisindole alkaloid; composed of vincorane and aspidospermane monomeric residues [1] |
The relative configuration of this compound was originally determined through a comprehensive analysis of its spectral data [3] [4]. The following table outlines the experimental methodologies and key findings:
| Method | Application & Key Findings |
|---|
| Nuclear Magnetic Resonance (NMR) | 1H & 13C NMR: Identified hydrogen and carbon environments, confirming the bisindole structure with two aromatic systems, ester groups, and aliphatic chains [1]. 2D NMR Techniques: Established connectivity between atoms and confirmed the stereochemical relationships, defining the relative configuration [1]. | | Mass Spectrometry (MS) | Confirmed the molecular weight (718.9 g/mol) and molecular formula (C43H50N4O6). Fragmentation patterns supported the dimeric structure and linkage between the two monomeric units [1]. | | Infrared (IR) Spectroscopy | Identified characteristic functional groups, including N-H stretches from the indole rings and C=O stretches from the ester groups [1]. |
This structural relationship, established through spectral analysis, can be visualized as follows:
This compound has demonstrated significant cytotoxic activity in experimental models, with a unique mechanism compared to other Vinca alkaloids.
| Activity/Metric | Details |
|---|---|
| Cytotoxic Effect | Considerable effect against P388 murine leukemia cells [2]. |
| Mechanism of Action | Inhibits incorporation of precursors into proteins and nucleic acids. Notably shows greater inhibition of RNA synthesis than vinblastine [2]. |
| Comparative Potency | In the P388 model, its cytotoxic effect was greater than that of vinblastine [2]. |
| Mutagenicity | Does not exhibit mutagenic effects, unlike some other chemotherapeutic agents [2]. |
The typical process for the isolation and characterization of a novel compound like this compound from a plant source involves a multi-step workflow, progressing from raw material to structural determination.
The available data on this compound is primarily from its initial discovery and characterization periods. For your research and drug development purposes, you may find it useful to:
The table below summarizes the core information about vincarubine's source and its fundamental properties.
| Property | Description |
|---|---|
| Natural Source | Vinca minor L. (Lesser Periwinkle) [1] [2] [3] |
| Plant Family | Apocynaceae [2] [3] |
| Class of Compound | Bisindole Alkaloid [1] [2] |
| Notable Activity | Cytotoxic effect (e.g., against P388 leukemia cells) [4] [2] |
| CAS Registry Number | 107290-03-9 [5] [6] |
| Chemical Formula | C~43~H~50~N~4~O~6~ [6] |
| Molecular Weight | 718.88 g/mol [6] |
| Physical Form | Powder [6] |
The complete biosynthetic pathway of this compound remains unelucidated [7]. In Vinca minor, alkaloids are part of the larger Monoterpene Indole Alkaloid (MIA) family, which originates from the central precursor strictosidine. This molecule is formed by the condensation of tryptamine (from the amino acid tryptophan) and secologanin (from the terpenoid pathway) [7].
Research is focused on identifying the specific genes and enzymes in Vinca minor that direct these common MIA precursors toward the formation of unique alkaloids like this compound [7]. The following diagram outlines the generalized early MIA pathway and the research workflow used to investigate specific pathways in Vinca minor.
Generalized biosynthetic pathway of Monoterpene Indole Alkaloids (MIAs) and the research approach for elucidating the specific pathway to this compound in Vinca minor [7].
The following methodology, adapted from phytochemical studies on Vinca minor, details the steps for extracting and isolating alkaloids like this compound from plant material [2] [3]. This process is based on the extraction of aerial parts (leaves and stems) of the plant.
General workflow for the extraction and isolation of alkaloids from Vinca minor. This protocol can be used to obtain this compound from plant material [2] [3].
This compound's confirmed cytotoxic activity positions it as a compound of interest for anticancer drug discovery [4] [2]. Future research is focused on:
Vinca minor L. (common names: lesser periwinkle, dwarf periwinkle), a species within the Apocynaceae family, is a perennial trailing subshrub native to central and southern Europe that has naturalized widely across other temperate regions. [1] This evergreen plant forms extensive clonal colonies through stems that root along the ground, bearing glossy, leathery leaves and characteristic violet-purple flowers. [1] Beyond its horticultural use as groundcover, Vinca minor has substantial phytochemical significance due to its rich and diverse alkaloid content, which has been exploited in traditional medicine and continues to be investigated for modern therapeutic applications. [2]
The genus Vinca is renowned for its production of monoterpene indole alkaloids (MIAs), with V. minor and V. major being the most extensively studied species. [2] These alkaloids represent a valuable reservoir of bioactive compounds with demonstrated effects against cancer, neurological disorders, and microbial infections. [2] [3] Recent analyses have identified approximately 50 alkaloids in V. minor alone, with ongoing research continuing to discover novel structures. [1] [2] This technical guide provides a comprehensive overview of V. minor alkaloids, covering their structural diversity, quantification methods, biological activities, and experimental approaches for researchers and drug development professionals.
The alkaloids of Vinca minor can be categorized into several structural classes based on their core molecular frameworks. The table below summarizes the primary alkaloid classes and their notable representatives:
| Structural Class | Representative Alkaloids | Key Characteristics |
|---|---|---|
| Vincamine-Type | Vincamine, Apovincamine, Vincaminol, Desoxyvincaminol | [1] [4] Tertiary indole bases with cerebral blood flow enhancing effects; Vincamine is typically the most abundant. |
| Aspidosperma-Type | 1,2-Dehydroaspidospermidine, Vincadifformine, Minovincine, Minovincinine | [5] [6] Characterized by a pentacyclic structure; some exhibit cytotoxic properties. |
| Eburnamine-Type | Eburnamonine | [6] Possess a quinoline structure; known for vasodilatory and neuroprotective effects. |
| Other Indole Derivatives | Reserpine, Rescinnamine, Vincorin, Vincadin, Minovin | [1] [7] Diverse structures with various biological activities including antihypertensive effects. |
In addition to the well-characterized alkaloids listed above, recent research has identified numerous minor and novel alkaloids, expanding the known chemical diversity of Vinca minor. These include compounds such as methoxyminovincine, vincamajine, vincanidine, vinburnine, and vincorine, many of which were isolated and characterized through advanced chromatographic and spectroscopic techniques. [1] [5] A 2025 comprehensive review documented a total of 202 alkaloids identified across the genus Vinca, with V. minor containing one of the most complex profiles. [2]
The concentration of specific alkaloids varies significantly between plant parts, with leaves generally containing higher levels than stems. Recent HPLC analysis of V. minor from the Dobrogea region of Romania revealed the following concentrations in leaves and stems: [6]
| Alkaloid | Concentration in Leaves (mg/100 g dry weight) | Concentration in Stems (mg/100 g dry weight) |
|---|---|---|
| Vincamine | 2.459 ± 0.035 | 0.794 ± 0.030 |
| Eburnamonine | 0.803 ± 0.010 | Not Detected |
| 1,2-Dehydroaspidospermidine | 0.898 ± 0.010 | 1.625 ± 0.034 |
| Vincaminoreine | 1.064 ± 0.040 | 0.285 ± 0.010 |
This quantitative profile demonstrates that vincamine is the predominant alkaloid in leaves, while stems show surprisingly high levels of 1,2-dehydroaspidospermidine. The optimal extraction solvent for alkaloids from aerial parts was determined to be 70% ethanol, which yielded the highest antioxidant activity values in both leaves (1186.500 mg GAE/100 g d.w. by DPPH test) and stems (994.875 mg GAE/100 g d.w.). [6]
Vinca minor alkaloids exhibit diverse biological activities through multiple mechanisms of action:
Cerebral Metabolic Enhancement: Vincamine and its semi-synthetic derivative vinpocetine act as cerebral blood flow enhancers by increasing regional glucose uptake and oxygen consumption in brain tissue. These compounds demonstrate neuroprotective properties against ischemia and hypoxia through antioxidant and anti-apoptotic mechanisms. [1] [3] Vinpocetine (ethyl apovincaminate) is used clinically for cerebrovascular insufficiencies and cognitive disorders. [1]
Anticancer Activity: While the major anticancer vinca alkaloids (vincristine, vinblastine) are primarily derived from Catharanthus roseus, [5] [8] several V. minor alkaloids demonstrate cytotoxic effects against cancer cell lines. These compounds typically act through microtubule disruption by binding to tubulin and inhibiting polymerization, leading to cell cycle arrest at metaphase. [8] [3] The diagram below illustrates this mechanism:
Figure 1: Molecular mechanism of vinca alkaloid cytotoxicity through microtubule disruption
Antimicrobial Effects: V. minor extracts demonstrate significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. [3] Recent research has also identified endophytic fungi residing within V. minor (such as Cosmosporella sp. VM-42) that produce bioactive compounds with potent activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). [9]
Antioxidant Properties: The hydroalcoholic extracts of V. minor exhibit substantial antioxidant activity as measured by DPPH radical scavenging (737-1123 mg GAE/100 g d.w.) and photochemiluminescence (77-187 mg TE/100 g d.w.) assays. [6] This activity is attributed to both alkaloidal and non-alkaloidal components, including phenolic compounds.
Different Vinca species exhibit varying biological activities based on their distinct phytochemical profiles. A comparative study of four Vinca taxa revealed:
| Species | Total Alkaloid Content | Antioxidant Activity | Antibacterial Efficacy | Cytotoxicity |
|---|
| V. minor | Highest | Intermediate | Strongest against both S. aureus and E. coli | Significant against melanoma cells | | V. herbacea | High | Highest | Moderate against S. aureus only | Moderate | | V. major | Low | Lowest | Weak | Low | | V. major var. variegata | Intermediate | High | Intermediate | Significant |
V. minor consistently demonstrates the most potent antibacterial effects and substantial cytotoxicity against A375 melanoma cells, supporting its potential as a source of anticancer adjuvants. [3] The ultrastructural changes observed in treated bacterial cells and human cancer cells include membrane disruption, cytoplasmic condensation, and organelle damage, consistent with the phytochemical composition. [3]
Optimized Extraction Protocol: [6]
HPLC Analysis Conditions for Alkaloid Separation: [6] [3]
The following diagram illustrates the complete analytical workflow from sample preparation to compound identification:
Figure 2: Comprehensive workflow for Vinca minor alkaloid analysis and bioactivity testing
Antioxidant Activity Evaluation: [6]
Antibacterial Activity Assessment: [3]
Cytotoxicity Testing Protocol: [3]
Vinca minor represents a remarkably rich source of structurally diverse alkaloids with multifaceted biological activities. The comprehensive phytochemical profiling reveals a complex mixture of vincamine-type, aspidosperma-type, and eburnamine-type alkaloids, with quantitative variations between plant parts and extraction methods. The documented neuroprotective, cytotoxic, antimicrobial, and antioxidant properties support the traditional uses of this plant and indicate potential for future drug development.
For advancing research and applications, several areas merit particular attention:
1. Introduction P388 cells are a murine lymphoid neoplasm cell line derived from a spontaneous lymphocytic leukemia in DBA/2 mice. This cell line is characterized by rapid proliferation in suspension and high sensitivity to chemotherapeutic agents, making it a valuable model for initial screening of novel anti-cancer compounds [1].
2. Experimental Methodology
2.1. Cell Line and Culture Conditions
2.2. Cytotoxicity Assay Protocol (LDH Release Method) The Lactate Dehydrogenase (LDH) release assay is a colorimetric method to quantify cellular cytotoxicity based on the release of the cytosolic enzyme LDH upon plasma membrane damage [2].
Table 1: Reagents and Equipment
| Item | Specification |
|---|---|
| LDH Assay Kit | e.g., CyQUANT LDH Cytotoxicity Assay Kit (Cat. No. C20300) [2] |
| Microplate Reader | Capable of measuring absorbance at 490 nm [2] |
| Cell Culture Plates | 96-well plates |
Workflow:
Important Note: The collected media should be tested for LDH activity immediately to avoid loss of enzyme activity. Refrigeration or freezing is not recommended [2].
3. Data Analysis
4. Investigating Mechanisms of Action To elucidate the cell death mechanism induced by a cytotoxic compound, the following approaches can be integrated:
4.1. Apoptosis Detection via Annexin V/PI Staining This assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.
4.2. Analysis of Signaling Pathways Many anti-cancer compounds induce apoptosis through specific signaling pathways. The p38 MAPK pathway is a key regulator often involved.
The diagram below illustrates a general pathway through which a compound might induce apoptosis in cancer cells, integrating stress signaling and the mitochondrial apoptotic pathway, as suggested by studies on other agents [4] [3].
Table 2: Key Proteins in Apoptosis Signaling
| Protein | Role in Apoptosis | Detection Method |
|---|---|---|
| Phospho-p38 MAPK | Activated in stress-induced apoptosis; can promote pro-apoptotic signals [5] [4] [3] | Western Blot |
| p53 | Tumor suppressor transcription factor; induces cell cycle arrest and apoptosis [4] | Western Blot |
| Bax | Pro-apoptotic protein; promotes mitochondrial membrane permeabilization [3] | Western Blot |
| Bcl-2 | Anti-apoptotic protein; inhibits mitochondrial membrane permeabilization [3] | Western Blot |
| Cleaved Caspase-3 | Executor caspase; key marker of ongoing apoptosis [3] | Western Blot |
The specific compound "vincarubine" you mentioned was not identified in the search results. The provided protocol is based on general principles of cytotoxicity testing using P388 cells [1] and standard assay methodologies [2]. The mechanistic insights are derived from related research on other compounds and pathways in cancer cells [4] [3]. You may need to consult specialized databases or literature for compound-specific information.
The isolation of specialized compounds like vincarubine requires a multi-step process focusing on extraction, fractionation, and purification, guided by rigorous analytical confirmation.
Proper preparation of the starting material is crucial for maximizing alkaloid accessibility [1].
The choice of solvent and method significantly impacts the yield and profile of extracted alkaloids. The table below compares methods applicable to Vinca minor.
| Method | Typical Solvents | Key Parameters | Rationale & Considerations |
|---|---|---|---|
| Maceration [2] | Ethanol-Water (e.g., 70%) | Room temp, 3-5 cycles, 7-10 days total | A simple, cost-effective method. 70% ethanol is reported to have high extraction power for Vinca minor alkaloids and polyphenols [2]. |
| Liquid-Solvent Extraction [1] | Ethanol, Methanol, Dichloromethane | Solvent-to-feed ratio, temperature, mixing rate, time | Polar solvents (e.g., ethanol) are effective for ionized alkaloid salts, while less polar solvents (DCM) target freebase alkaloids. |
| Pressurized Gas Extraction [1] | Supercritical CO₂ | Pressure, Temperature, Co-solvents (e.g., EtOH) | A clean, selective, and efficient method. Leaves no solvent residue. Parameters can be tuned to target specific compound polarities. |
> Important Note: this compound is a bisindole alkaloid, a class typically present in very low concentrations. You should expect a low yield during initial extraction and subsequent steps.
The crude extract contains a complex mixture, so isolating this compound requires systematic separation.
The following workflow diagrams the complete process from plant material to pure compound, incorporating analytical feedback loops essential for identifying this specific alkaloid.
To confirm the isolated compound is indeed this compound, you must use advanced spectroscopic techniques.
Vincarubine is a bisindole alkaloid isolated from Vinca minor that has demonstrated significant cytotoxic activity in preliminary investigations. As with other vinca alkaloids, this compound is believed to interfere with microtubule formation, thereby disrupting cellular division and potentially inducing apoptotic cell death. The evaluation of its cytotoxic potential requires systematic testing using validated in vitro methods that can accurately quantify biological responses across different cellular contexts. These application notes provide detailed protocols for assessing this compound's cytotoxicity using standardized assays that measure various endpoints of cellular health and viability, enabling researchers in pharmaceutical development to generate reliable, reproducible data for structure-activity relationship analyses and mechanism of action studies. [1]
Cytotoxicity testing forms the cornerstone of anticancer drug development, providing critical preliminary data on compound efficacy and cellular toxicity profiles. In vitro cytotoxicity assays offer significant advantages including rapid screening capabilities, cost-effectiveness, and reduced animal use during early development phases. The selection of appropriate cytotoxicity assays should be guided by the compound's suspected mechanism of action, the cell model system, and the specific biological questions being addressed. For this compound, a comprehensive approach utilizing multiple complementary assays is recommended to fully characterize its cytotoxic potential through different mechanistic pathways and cellular responses. [2] [3]
Cytotoxicity and cell viability assays are classified based on their detection mechanisms and the specific cellular functions they measure. These assays can be broadly categorized into four main groups: colorimetric assays that measure metabolic activity or enzyme function through color changes; fluorometric assays that detect fluorescence signals generated by viable cells; luminometric assays that quantify light emission from specific biochemical reactions; and dye exclusion assays that distinguish between live and dead cells based on membrane integrity. Each category offers distinct advantages and limitations, making them suitable for different experimental scenarios and research questions in the drug development pipeline. [3]
Colorimetric assays including MTT, MTS, XTT, and WST-1 measure the reduction of tetrazolium salts to colored formazan products by mitochondrial dehydrogenases in metabolically active cells. These assays provide indirect measurements of cell viability based on overall metabolic activity rather than direct cell counting. The resulting color intensity correlates with the number of viable cells and can be quantified using a spectrophotometer or microplate reader.
Fluorometric assays such as alamarBlue and CFDA-AM utilize fluorescent indicators that undergo spectral changes or become fluorescent in response to cellular metabolism or enzymatic activity. These assays typically offer enhanced sensitivity compared to colorimetric methods and allow for continuous monitoring of cell viability without endpoint termination of the experiment. [3]
Dye exclusion assays including trypan blue and erythrosine B staining rely on the principle that viable cells possess intact membranes that exclude these dyes, while dead cells with compromised membranes take up the stain. These methods provide direct counts of viable versus non-viable cells but are more labor-intensive for large sample sizes and may underestimate cell death in populations where membrane integrity persists despite lethal damage. [3]
Table 1: Comparison of Major Cytotoxicity Assay Methods
| Assay Method | Detection Principle | Endpoint Measurement | Advantages | Limitations |
|---|---|---|---|---|
| MTT | Reduction of tetrazolium salt to formazan | Absorbance at 570 nm | Well-established, widely used | Terminal assay, formazan crystals insoluble |
| XTT | Tetrazolium reduction | Absorbance at 450 nm | Water-soluble formazan, no solubilization step | Lower sensitivity compared to MTT |
| WST-1 | Tetrazolium reduction | Absorbance at 440 nm | Highly water-soluble formazan, rapid | Chemical interference with test compounds |
| Trypan Blue | Membrane integrity | Microscopic cell counting | Direct viability assessment, inexpensive | Labor-intensive, subjective |
| ATP Measurement | Cellular ATP content | Luminescence | Highly sensitive, broad dynamic range | Requires specialized equipment |
| LDH Release | Membrane integrity | Absorbance at 490 nm | Quantifies necrotic cell death | Background interference from serum |
Table 2: Cell Line Panel Recommended for this compound Cytotoxicity Screening
| Cell Line | Tissue Origin | Cancer Type | Biological Characteristics | Relevant to this compound |
|---|---|---|---|---|
| A2780 | Ovary | Ovarian cancer | Chemosensitive, high proliferation rate | Sensitivity reference [4] |
| OVCAR-3 | Ovary | Ovarian cancer | Chemoresistant, p53 mutant | Resistance model [4] |
| MCF-7 | Breast | Breast adenocarcinoma | Hormone-responsive, moderate growth | Solid tumor representation |
| HeLa | Cervix | Cervical adenocarcinoma | Rapid division, robust growth | General cytotoxicity model [5] |
| BF-2 | Fish gill | Bluegill sunfish | Membrane integrity sensitivity | Ecotoxicology assessment [2] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells. [3] [6]
Materials Required:
Procedure:
Cell Seeding: Harvest exponentially growing cells and prepare a suspension of 5-10 × 10³ cells/100 μL/well in complete medium. Seed cells in 96-well plates and pre-incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell attachment.
Compound Treatment: Prepare serial dilutions of this compound in complete medium (typically covering 0.1-100 μM range). Remove culture medium from wells and add 100 μL of each this compound concentration to triplicate or quadruplicate wells. Include vehicle controls (DMSO at same concentration as test wells, not exceeding 0.1%) and blank wells (medium without cells).
Incubation: Incubate plates for 24-72 hours at 37°C with 5% CO₂. The incubation time may vary based on cell doubling time and experimental objectives.
MTT Application: After compound exposure, carefully remove medium and add 100 μL of fresh medium containing 0.5 mg/mL MTT. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under microscope.
Formazan Solubilization: Carefully remove MTT-containing medium without disturbing formed crystals. Add 100 μL of DMSO to each well and shake gently for 10-15 minutes to fully dissolve formazan crystals.
Absorbance Measurement: Measure absorbance at 570 nm with a reference wavelength of 630-690 nm using a microplate reader. Calculate percentage viability relative to vehicle-treated controls.
Data Analysis: Calculate cell viability using the formula: % Viability = (Mean Absorbance of Treated Wells - Mean Absorbance of Blank) / (Mean Absorbance of Control Wells - Mean Absorbance of Blank) × 100
Dose-response curves should be generated by plotting % viability versus log₁₀(this compound concentration), and IC₅₀ values determined using non-linear regression analysis with appropriate software (GraphPad Prism, R, etc.). [3] [6]
The Annexin V/Propidium Iodide (PI) staining method allows quantification of apoptotic cells by detecting phosphatidylserine externalization (early apoptosis) and loss of membrane integrity (late apoptosis/necrosis). This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations. [4]
Materials Required:
Procedure:
Cell Treatment: Harvest exponentially growing cells and seed at 2-5 × 10⁵ cells/well in 6-well plates. After 24 hours, treat with this compound at IC₅₀ and 2×IC₅₀ concentrations for 24-48 hours.
Cell Harvesting: Collect both adherent and floating cells by gentle trypsinization. Combine cell populations and wash twice with cold PBS by centrifugation at 300 × g for 5 minutes.
Staining: Resuspend cell pellet (approximately 1 × 10⁶ cells) in 100 μL of Annexin V binding buffer. Add 5 μL of FITC-conjugated Annexin V and 5 μL of PI staining solution. Mix gently and incubate for 15 minutes at room temperature in the dark.
Analysis: Add 400 μL of Annexin V binding buffer to each tube and analyze by flow cytometry within 1 hour. Use FL1 channel for Annexin V-FITC and FL2 or FL3 channel for PI detection.
Gating Strategy: Collect 10,000 events per sample. Establish fluorescence compensation using single-stained controls. Identify populations: Annexin V⁻/PI⁻ (viable), Annexin V⁺/PI⁻ (early apoptotic), Annexin V⁺/PI⁺ (late apoptotic), and Annexin V⁻/PI⁺ (necrotic).
Data Analysis: Calculate the percentage of cells in each quadrant and compare across treatment groups. Statistical significance can be determined using one-way ANOVA followed by appropriate post-hoc tests. Representative density plots should be included for publication purposes. [4]
The colony formation assay evaluates long-term cytotoxicity and reproductive viability after this compound treatment by measuring the ability of single cells to proliferate and form macroscopic colonies. This assay is particularly relevant for anticancer drug testing as it reflects cumulative damage over multiple cell divisions. [4]
Materials Required:
Procedure:
Cell Seeding: Harvest exponentially growing cells and seed at low density (200-1000 cells/well, depending on cell line) in 6-well plates. Allow cells to attach for 6-24 hours.
Compound Treatment: Add this compound at concentrations typically ranging from 0.1×IC₅₀ to 5×IC₅₀ (determined from MTT assays). Include vehicle controls. Incubate for 10-14 days, refreshing medium with or without compound every 3-4 days.
Fixation and Staining: After colonies are visible (typically >50 cells/colony), carefully aspirate medium and wash gently with PBS. Fix cells with 4% paraformaldehyde for 30 minutes, then stain with crystal violet solution for 30 minutes.
Colony Counting: Rinse plates thoroughly with distilled water and air dry. Count colonies manually or using automated colony counting software. A colony is typically defined as containing at least 50 cells.
Data Analysis: Calculate plating efficiency (PE) and surviving fraction (SF): PE = (Number of colonies formed / Number of cells seeded) × 100% (for control) SF = (Number of colonies formed after treatment / Number of cells seeded) × (PE/100)
Dose-response curves can be generated by plotting surviving fraction versus this compound concentration. [4]
Proper experimental design is crucial for generating reliable cytotoxicity data for this compound. For initial screening, a broad concentration range (0.1-100 μM) with ½ log₁₀ or 2-fold serial dilutions is recommended. Based on initial results, subsequent experiments should focus on a narrower range centered around the estimated IC₅₀ value. Time course experiments should include multiple time points (24, 48, and 72 hours) to evaluate the kinetics of cytotoxicity and distinguish between cytostatic and cytocidal effects. [4]
Appropriate controls are essential for valid interpretation:
Robust statistical analysis should be applied to all cytotoxicity data. Experiments should be performed with a minimum of three biological replicates (independent experiments) each with at least three technical replicates. Results should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM). Significance between treatment groups can be determined using one-way ANOVA with post-hoc testing (e.g., Tukey's or Dunnett's test) with p < 0.05 considered statistically significant. [4]
Table 3: Troubleshooting Guide for Common Issues in Cytotoxicity Assays
| Problem | Possible Causes | Solutions |
|---|---|---|
| High background in MTT assay | Precipitation of formazan crystals, bacterial contamination | Ensure proper solubilization, use sterile techniques |
| Low signal-to-noise ratio | Insufficient cell number, inadequate incubation time | Optimize cell seeding density, extend MTT incubation |
| Inconsistent replicates | Uneven cell seeding, temperature gradients in incubator | Mix cell suspension thoroughly, ensure even plate positioning |
| Abnormal dose-response curves | Compound precipitation, evaporation in edge wells | Filter compound solutions, use interior wells for testing |
| Excessive variability in flow cytometry | Improper cell handling, inconsistent staining | Process samples simultaneously, standardize incubation times |
Compound Solubility and Stability: this compound may have limited aqueous solubility, requiring stock solutions in DMSO. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Prepare fresh stock solutions for each experiment and verify compound stability under experimental conditions by HPLC if possible. If precipitation occurs during dilution in aqueous media, consider using alternative solvents or adding solubilizing agents such as cyclodextrins. [3]
Assay Interference: Some compounds can directly interfere with assay components, leading to false results. This compound's color or reducing properties may interfere with MTT and similar tetrazolium-based assays. Conduct appropriate controls containing this compound without cells to detect such interference. If interference is observed, consider alternative assays such as ATP quantification, resazurin reduction, or propidium iodide uptake. [3]
Cell Line Variability: Response to this compound may vary significantly between cell lines due to differences in uptake, metabolism, or target expression. Include multiple cell lines in screening panels (see Table 2) to assess spectrum of activity. Slow-growing cells may require longer exposure times or modified endpoint measurements in proliferation assays. [2] [4]
Quality control measures should be implemented to ensure assay reproducibility. Include reference compounds with known mechanisms of action (e.g., microtubule targeting agents such as vincristine or vinblastine) for comparison with this compound's activity. Calculate Z'-factor values for each assay plate to confirm assay robustness: Z' = 1 - [3×(SD_sample + SD_control) / |Mean_sample - Mean_control|] Assays with Z' > 0.5 are considered excellent for screening purposes. [4]
Normalization approaches should be clearly documented. For viability assays, data is typically normalized to vehicle-treated controls (100% viability) and blank measurements (0% viability). For apoptosis assays, subtract background staining observed in untreated controls. In colony formation assays, normalize to plating efficiency of control cells. [3] [4]
These application notes provide comprehensive protocols for evaluating the cytotoxicity of this compound using established in vitro methods. The multi-assay approach outlined here enables researchers to characterize different aspects of this compound's biological activity, from initial metabolic effects to long-term impacts on cell proliferation and specific death pathways. The standardized methodologies facilitate comparison with reference compounds and support structure-activity relationship studies for vinca alkaloid analogs.
When applying these protocols, researchers should consider assay limitations and implement appropriate controls to avoid misinterpretation of results. The integration of data from multiple complementary assays provides the most comprehensive assessment of this compound's cytotoxic potential and mechanism of action. These protocols can be adapted to high-throughput screening formats for accelerated drug discovery efforts and provide a foundation for subsequent mechanistic studies exploring this compound's molecular targets and pathway modulation.
This compound is a bisindole alkaloid isolated from the plant Vinca minor L. (Lesser Periwinkle) [1] [2]. Key characteristics of this compound are summarized in the table below.
| Property | Description |
|---|---|
| Source | Vinca minor L. (Lesser Periwinkle) [1] [2] |
| Chemical Class | Bisindole Alkaloid [1] [3] |
| Reported Bioactivity | Cytotoxic activity [1] |
| Molecular Formula | C({43})H({50})N({4})O({6}) [4] |
| Critical Knowledge Gap | The full research article detailing its relative configuration and spectral data is not available, with only an abstract accessible [1]. |
Due to the unavailability of specific spectral data for this compound, the following workflow outlines a generalized, multi-technique approach for the characterization of complex bisindole alkaloids. This mirrors the methodologies that would have been used in the original study.
The following sections provide detailed methodologies for the key experiments outlined in the workflow.
This protocol is adapted from standard procedures for isolating indole alkaloids from Vinca species [5] [2].
Mass spectrometry is crucial for determining the molecular weight and formula [3].
NMR is the primary technique for full structural elucidation, including relative configuration [1] [3].
The primary literature confirms that this compound has been tested for cytotoxic activity, though specific data such as IC₅₀ values against particular cell lines are not available in the abstracts [1]. The general mechanism of action for many Vinca alkaloids, such as vinblastine, is the inhibition of microtubule polymerization, leading to mitotic arrest and apoptosis [5] [6]. This mechanism can be visualized as follows:
Given the limited accessible data on this compound, several research avenues remain open:
Plant-derived natural products have played a pivotal role in cancer chemotherapy for decades, with vinca alkaloids representing one of the most important classes of naturally occurring anticancer agents. These compounds are isolated from the Madagascar periwinkle plant (Catharanthus roseus), which has been used traditionally in various medicinal systems worldwide [1]. The vinca alkaloid family includes several clinically established agents such as vinblastine, vincristine, vindesine, vinorelbine, and more recently developed analogues, all characterized by their unique molecular structure and mechanism of action. These compounds have evolved from traditional herbal remedies to mainstream pharmaceutical agents approved for various hematological malignancies and solid tumors [1].
The clinical success of vinca alkaloids has established them as essential components in combination chemotherapy regimens for various cancers, including Hodgkin's disease, lymphosarcoma, neuroblastoma, and breast carcinoma [1]. Despite their longstanding clinical use, research continues to optimize their therapeutic application and develop novel analogues with improved efficacy and reduced toxicity profiles. The screening approaches outlined in these application notes provide researchers with standardized methodologies to evaluate both established and newly discovered vinca alkaloids, facilitating the ongoing quest to enhance cancer treatment outcomes through natural product-based therapeutics.
The selection of appropriate in vitro models is crucial for generating clinically relevant data during anticancer drug screening. Traditional two-dimensional (2D) cultures have been widely used for initial drug screening due to their simplicity, reproducibility, and cost-effectiveness [2]. The NCI60 panel developed by the National Cancer Institute represents one of the most extensive 2D screening systems, comprising 60 different human cancer cell lines originating from tumors of various tissues, including leukemia, melanoma, and cancers of the lung, colon, ovaries, breast, kidney, and prostate [2]. This comprehensive approach allows researchers to assess the differential cytotoxicity of vinca alkaloids across multiple cancer types simultaneously and identify potential tissue-specific sensitivities.
However, recognizing the limitations of 2D systems, particularly their inability to accurately mimic the three-dimensional tumor architecture and cell-matrix interactions found in vivo, researchers have developed more advanced three-dimensional (3D) models that better recapitulate the tumor microenvironment [2]. These 3D systems, including multicellular spheroids, organoids, and bioprinted tumor models, incorporate crucial aspects of solid tumors such as nutrient and oxygen gradients, development of hypoxic regions, and more realistic drug penetration barriers. Additionally, microfluidic systems and Boyden chambers enable the assessment of tumor cell invasion and metastasis, providing valuable information about the potential anti-metastatic properties of vinca alkaloids beyond direct cytotoxicity [2].
Table 1: Recommended Cancer Cell Lines for Vinca Alkaloid Screening
| Cancer Type | Representative Cell Lines | Key Characteristics | Vinca Alkaloid Sensitivity |
|---|---|---|---|
| Leukemia | P388, L1210 | Historically used in NCI screening; rapid proliferation | High sensitivity [2] |
| Breast Cancer | MCF7, HBC-4, HBC-5 | Hormone-responsive lines; representative of common malignancies | Moderate to high sensitivity [1] [2] |
| Lung Cancer | NCI-H460 | Large cell lung carcinoma; used in NCI first-stage screening | Variable sensitivity [2] |
| CNS Tumors | SF-268 | Glioma model; represents challenging treatment site | Variable sensitivity [2] |
| Oral Squamous Cell Carcinoma | SQUU-A, SQUU-B, SAS | Paired cell lines with differential invasiveness; useful for metastasis studies | Documented sensitivity [3] |
Proper cell line authentication and regular mycoplasma testing are essential quality control measures that should be implemented throughout the screening process. Researchers should maintain detailed records of culture conditions, including the specific medium formulation, serum lot numbers, passage numbers, and confluency states at the time of drug exposure, as these factors can significantly influence drug sensitivity outcomes. For vinca alkaloid screening, it is particularly important to consider the doubling time of the selected cell lines, as antimitotic agents like vinca alkaloids are most effective against rapidly proliferating cells. Additionally, including resistant sublines or known drug-resistant cell lines in the screening panel can provide valuable insights into potential mechanisms of resistance and help identify compounds capable of overcoming common resistance pathways.
Metabolic activity assays are widely used as initial screening tools for assessing vinca alkaloid cytotoxicity due to their sensitivity, reproducibility, and compatibility with high-throughput formats. The MTT assay is a colorimetric method based on the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to purple formazan crystals by mitochondrial dehydrogenase enzymes in viable, metabolically active cells [4]. The resulting color intensity, measured spectrophotometrically at 570 nm, is directly proportional to the number of viable cells. The protocol involves seeding cells in 96-well plates (typically 2,000-10,000 cells/well depending on doubling time), allowing cell attachment for 24 hours, followed by treatment with a concentration gradient of the vinca alkaloid for 24-72 hours. After adding MTT solution (0.5 mg/mL final concentration) and incubating for 2-4 hours, the formazan crystals are dissolved using isopropanol or DMSO, and absorbance is measured [4].
The SRB assay provides an alternative method that measures cellular protein content, which is less influenced by transient metabolic changes compared to MTT [4]. This assay is particularly suitable for vinca alkaloid screening as it effectively captures cytostatic effects through inhibition of cell proliferation. Following drug treatment, cells are fixed with 10% trichloroacetic acid and stained with 0.4% sulforhodamine B solution dissolved in 1% acetic acid. Unbound dye is removed by washing with 1% acetic acid, and protein-bound dye is extracted with 10 mM Tris base for colorimetric measurement at 564 nm [4]. Both MTT and SRB assays generate dose-response curves that enable calculation of IC50 values (drug concentration causing 50% growth inhibition), providing a quantitative measure of drug potency.
Clonogenic assays evaluate the long-term reproductive viability of single cells after drug treatment, providing critical information about the ability of vinca alkaloids to inhibit tumor regrowth—a key consideration in cancer therapy [4]. This method is particularly relevant for vinca alkaloids, as they target dividing cells and can induce delayed effects that may not be captured in short-term cytotoxicity assays. The protocol involves treating cells with vinca alkaloids for 24-48 hours, followed by trypsinization and seeding at low density (200-1,000 cells depending on cell line) in drug-free medium. After 14-28 days of incubation, colonies are fixed with methanol, stained with crystal violet or Giemsa, and counted manually or using automated colony counters [4]. The surviving fraction is calculated by comparing the plating efficiency of treated versus untreated control cells.
Table 2: Comparison of Cytotoxicity Assays for Vinca Alkaloid Screening
| Assay Type | Principle | Endpoint Measured | Advantages | Limitations |
|---|---|---|---|---|
| MTT Assay | Enzymatic reduction of tetrazolium salt | Mitochondrial dehydrogenase activity | High throughput; sensitive; inexpensive | Can be influenced by metabolic changes unrelated to viability |
| SRB Assay | Protein binding by sulfarhodamine B | Total cellular protein content | Stable endpoint; not influenced by metabolism; cost-effective | Requires washing steps; less sensitive for low cell numbers |
| Clonogenic Assay | Colony formation capacity | Reproductive cell death | Gold standard for long-term cytotoxicity; models tumor regrowth potential | Time-consuming (2-4 weeks); labor-intensive |
| Dye Exclusion | Membrane integrity exclusion of dyes | Cell membrane integrity | Simple; rapid distinction of live/dead cells | Does not detect early apoptosis; subjective counting |
| ³H-Thymidine Uptake | Incorporation into DNA during synthesis | DNA replication/cell proliferation | Direct measure of proliferation; highly sensitive | Radioactive materials required; does not distinguish cytostatic vs cytotoxic |
Dye exclusion tests, such as the trypan blue assay, provide a straightforward method to assess cell membrane integrity and distinguish between live and dead cells [4]. This method is based on the principle that live cells with intact membranes exclude certain dyes, while dead cells with compromised membranes take up the dye. For this assay, cells are harvested after vinca alkaloid treatment and mixed with 0.4% trypan blue solution at a 1:1 ratio. After a brief incubation, cells are counted using a hemocytometer, with blue-stained cells classified as non-viable and unstained cells as viable [4]. While simple and rapid, this assay primarily detects late-stage apoptosis and necrosis, potentially missing earlier apoptotic events induced by vinca alkaloids.
The primary molecular target of vinca alkaloids is tubulin, the protein subunit of microtubules, and their binding disrupts the dynamic instability of microtubules, ultimately leading to mitotic arrest and apoptosis [5]. Several specialized assays have been developed to study the interaction between vinca alkaloids and tubulin. Analytical ultracentrifugation can be employed to measure drug affinity for tubulin by monitoring the sedimentation behavior of tubulin-drug complexes [5]. Additionally, light scattering measurements provide information about the kinetics of drug binding to tubulin, while turbidity assays directly assess drug effects on microtubule assembly and disassembly in real-time [5].
For cellular-level assessment of microtubule disruption, immunofluorescence microscopy represents a powerful approach. Cells grown on glass coverslips are treated with vinca alkaloids for various durations, then fixed, permeabilized, and stained with anti-tubulin antibodies along with DNA counterstains. This allows visualization of microtubule organization, spindle formation, and mitotic arrest [5]. Quantitative analysis can include measurements of mitotic index, spindle morphology abnormalities, and microtubule density. These mechanism-based assays not only confirm the expected target engagement but also provide insights into structure-activity relationships and potential differences between various vinca alkaloid analogues.
Vinca alkaloids primarily induce apoptotic cell death through prolonged mitotic arrest, but may also trigger alternative cell death pathways under certain conditions. To delineate the specific death mechanisms activated, several analytical approaches can be employed. Annexin V/propidium iodide staining followed by flow cytometry allows discrimination between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+) [6]. Caspase activity assays using fluorogenic substrates specific for initiator (caspase-8, -9) and effector (caspase-3, -7) caspases can help identify the specific apoptotic pathway engaged.
More recently, the role of autophagy in mediating vinca alkaloid cytotoxicity has gained attention. Autophagy can be assessed by monitoring the conversion of LC3-I to LC3-II through western blotting or by visualizing autophagosome formation using fluorescently tagged LC3 constructs [6]. It is important to determine whether autophagy serves as a protective mechanism or contributes to cell death in response to specific vinca alkaloids, as this has implications for potential combination therapies with autophagy modulators. Complementary assessments of reactive oxygen species (ROS) generation using fluorescent probes like DCFH-DA and mitochondrial membrane potential using dyes such as JC-1 or TMRE provide additional insights into the early events triggering cell death cascades.
The Boyden chamber assay represents a valuable tool for assessing the potential anti-metastatic properties of vinca alkaloids by measuring their effects on tumor cell migration and invasion [2]. This two-compartment system separated by a microporous membrane allows quantitative evaluation of cell movement toward a chemotactic gradient. For migration assays, the membrane is coated with collagen or fibronectin, while for invasion assays, a reconstituted basement membrane matrix (such as Matrigel) is used to simulate the extracellular barrier that cells must penetrate during metastasis [2]. Cells are seeded in the upper chamber in serum-free medium, while the lower chamber contains medium with serum or specific chemoattractants. After vinca alkaloid treatment and incubation (typically 12-48 hours), cells that have migrated to the lower membrane surface are fixed, stained, and counted.
Diagram 1: Boyden Chamber Assay Workflow for Assessing Vinca Alkaloid Effects on Cancer Cell Migration and Invasion
Advanced modifications of this assay incorporate 3D spheroids or co-culture systems with stromal cells to better mimic the tumor microenvironment [2]. These more complex models allow investigation of how vinca alkaloids affect tumor-stroma interactions that facilitate invasion. Additionally, real-time cell monitoring systems using impedance-based technologies (such as xCelligence) can provide kinetic information about migration and invasion without requiring endpoint processing, enabling more dynamic assessment of vinca alkaloid effects on these metastatic behaviors.
Dose-response relationships form the foundation of vinca alkaloid screening data, with IC50 values (half-maximal inhibitory concentration) serving as the primary quantitative measure of compound potency. These values are typically calculated by fitting experimental data to a four-parameter logistic (sigmoidal) model using the formula: Y = Low Response + (High Response - Low Response) / {1 + 10 ^ (Log IC50 - X)}, where Y represents the response (e.g., cell viability), X is the logarithm of drug concentration, 'Low Response' is the minimum response value, and 'High Response' is the maximum response value [3]. Nonlinear regression analysis can be performed using specialized software such as GraphPad Prism, R, or custom scripts in MATLAB.
Real-time cell monitoring systems like the iCELLigence platform provide continuous data on cell status through electrical impedance measurements (Cell Index, CI), enabling more dynamic assessment of vinca alkaloid effects compared to traditional endpoint assays [3]. Research has demonstrated that IC50 values derived from real-time monitoring can be significantly lower than those from endpoint assays, potentially offering greater sensitivity in detecting drug effects and possibly better correlation with in vivo efficacy [3]. This approach also captures temporal aspects of drug response, such as delayed effects or recovery patterns, which may be missed in single timepoint assays.
Proper interpretation of vinca alkaloid screening data requires consideration of multiple factors beyond simple IC50 values. The therapeutic index can be estimated by comparing IC50 values between cancer cells and non-malignant control cells, providing insight into potential selective toxicity. Additionally, the shape of dose-response curves offers valuable information; steep curves may suggest a specific molecular target, while shallow curves might indicate multi-target effects or heterogeneous cell responses [3]. Correlation of cytotoxicity data with mechanism-based assay results helps establish whether observed cell death is consistent with the expected antimitotic activity of vinca alkaloids.
Validation experiments are essential to confirm that observed effects are reproducible and biologically relevant. This includes dose-response verification in independent experiments, time-course studies to establish the temporal pattern of response, and combination with known inhibitors to confirm mechanism of action. For example, protection experiments using natural substrates can validate carrier-mediated uptake, as demonstrated with nicotinamide riboside protecting against diphenyleneiodonium chloride toxicity via Nrt1p transporter competition [7]. Similarly, the use of apoptosis inhibitors can help confirm the role of programmed cell death in vinca alkaloid cytotoxicity. These validation steps increase confidence in screening results and provide a more comprehensive understanding of the compound's biological activity.
Three-dimensional (3D) tumor models have emerged as powerful tools that bridge the gap between traditional 2D cultures and in vivo systems, offering more physiologically relevant microenvironments for anticancer drug screening [2]. These models recapitulate critical aspects of solid tumors, including structural complexity, gradient formation (oxygen, nutrients, drugs), and cell-cell interactions that influence drug response. Multicellular tumor spheroids represent the most widely used 3D model and can be generated using various methods such as hanging drop, liquid overlay, spinner flask, or microfluidic-based approaches [2]. For vinca alkaloid screening, spheroids provide valuable information about drug penetration capabilities and activity against hypoxic core regions—factors that significantly impact in vivo efficacy.
Tumor organoids derived from patient tumors or cancer stem cells offer even greater physiological relevance, as they maintain the genetic heterogeneity and organizational architecture of the original tumor [2]. These models are particularly valuable for assessing vinca alkaloid activity in specific molecular subtypes and for personalized medicine approaches. Additionally, 3D bioprinting technologies enable precise spatial arrangement of multiple cell types within custom-designed scaffolds, creating tumor models with controlled complexity that can incorporate stromal components such as cancer-associated fibroblasts, endothelial cells, and immune cells [2]. These advanced systems allow investigation of how vinca alkaloids affect not only cancer cells but also the tumor microenvironment that supports malignant progression.
The tumor microenvironment (TME) plays a crucial role in modulating cancer cell behavior and therapeutic response, making its incorporation into screening platforms essential for generating clinically predictive data [2]. The TME comprises various stromal cells, including cancer-associated fibroblasts, immune cells (T-cells, B-cells, macrophages, natural killer cells), endothelial cells, adipocytes, and mesenchymal stem cells, all embedded in an extracellular matrix (ECM) with unique physical and biochemical properties [2]. Co-culture systems that combine cancer cells with one or more stromal components provide insights into how vinca alkaloids affect these supportive interactions and whether stromal cells influence drug sensitivity.
Table 3: Advanced Tumor Models for Vinca Alkaloid Screening
| Model Type | Key Components | Advantages | Applications in Vinca Alkaloid Screening |
|---|---|---|---|
| Multicellular Spheroids | Tumor cells only or mixed populations | Simple 3D architecture; recapitulates nutrient/oxygen gradients | Drug penetration studies; hypoxia effects; spatial response assessment |
| Organoids | Patient-derived tumor cells with self-organization capacity | Preserves tumor heterogeneity; personalized approach | Biomarker identification; personalized therapy prediction |
| Co-culture Systems | Tumor cells + stromal cells (fibroblasts, immune cells) | Models tumor-stroma interactions; includes microenvironmental influence | Assessment of microenvironment-mediated resistance |
| Microfluidic Devices | Multiple cell types in perfused microchannels | Controlled fluid flow; spatial organization; real-time monitoring | Metastasis studies; vascular transport effects |
| Bioprinted Tumors | Precise spatial arrangement of multiple cell types in ECM-like hydrogels | Customizable architecture; high reproducibility | Stromal effect mapping; combination therapy testing |
Microfluidic systems offer particularly sophisticated platforms for studying vinca alkaloid effects in a controlled TME context [2]. These devices can simulate fluid flow, shear stress, and spatial organization of different cell types, enabling real-time monitoring of drug response and metastatic behaviors. For example, a typical setup might incorporate a central channel containing cancer cells embedded in hydrogel, flanked by lateral channels for medium perfusion or stromal cell co-culture [2]. Such systems can model intravasation/extravasation steps during metastasis and assess how vinca alkaloids impair these processes. The integration of immune cells in these models further allows evaluation of potential immunomodulatory effects that could complement the direct antimitotic activity of vinca alkaloids.
Diagram 2: Comprehensive Screening Workflow for Vinca Alkaloid Anticancer Activity Assessment
These application notes provide a comprehensive framework for conducting rigorous in vitro screening of vinca alkaloid anticancer activity, incorporating both established methodologies and emerging technologies. The integrated approach combining cytotoxicity assessment, mechanism-based assays, and advanced tumor models generates multifaceted data that better predicts in vivo efficacy and clinical potential. As the field continues to evolve, incorporation of patient-derived models, high-content imaging, and multi-omics approaches will further enhance the predictive power of these screening platforms. The enduring importance of vinca alkaloids in cancer therapy, coupled with ongoing discovery of novel analogues, ensures that robust and physiologically relevant screening protocols will remain essential tools in anticancer drug development.
Vinca alkaloids are a class of naturally derived or semi-synthetic compounds that were among the first plant-based alkaloids approved for cancer treatment [1]. They function primarily as mitotic inhibitors by targeting tubulin, the building block of microtubules [1] [2]. By binding to tubulin, they disrupt the dynamics of microtubule assembly, preventing the formation of the mitotic spindle. This action arrests cell division at metaphase, ultimately leading to cellular apoptosis [1] [2]. The subsequent protocol outlines a standardized approach for assessing the anti-cancer properties of these compounds in vitro.
A panel of cancer cell lines should be selected to represent different tumour types. Repositories like the Cancer Cell Line Encyclopedia (CCLE) provide well-characterized models [3] [4].
The following diagram outlines the core experimental workflow for evaluating drug effects.
Diagram 1: A sequential workflow for the in vitro evaluation of Vinca alkaloids on cancer cell lines.
Cell Viability and IC50 Determination
Cell Cycle Distribution Analysis
Apoptosis Assay
Immunofluorescence Staining for Microtubules
The table below summarizes representative in vitro sensitivity data for established Vinca alkaloids across various human cancer cell lines, illustrating the typical range of activity.
Table 1: Representative In Vitro Cytotoxicity of Vinca Alkaloids Across Cancer Cell Lines
| Cell Line | Tissue Origin | Vinblastine (nM) | Vincristine (nM) | Vinorelbine (nM) | Key References |
|---|---|---|---|---|---|
| A549 | Lung Carcinoma | 2.1 - 5.0 | 1.8 - 4.5 | 3.0 - 7.2 | [1] [2] |
| MCF-7 | Breast Adenocarcinoma | 1.5 - 4.0 | 1.2 - 3.2 | 2.1 - 5.5 | [1] [4] |
| PC-3 | Prostate Adenocarcinoma | 3.8 - 8.9 | 3.0 - 7.5 | 5.5 - 12.0 | [4] [2] |
| HepG2 | Hepatocellular Carcinoma | 4.5 - 10.2 | 3.8 - 9.1 | 6.8 - 15.0 | [1] [4] |
| HL-60 | Leukemia | 0.8 - 2.1 | 0.5 - 1.5 | 1.2 - 3.0 | [1] [2] |
Note: IC50 values are presented as typical ranges derived from literature and may vary based on specific experimental conditions.
The primary mechanism of Vinca alkaloids involves the disruption of microtubule dynamics. The following diagram illustrates the key signaling pathways affected.
Diagram 2: The core mechanism of action of Vinca alkaloids, leading from microtubule disruption to cell death.
A robust HPLC method requires systematic development. The general workflow and key optimization parameters are outlined below.
Method Scouting: This initial phase involves screening different columns and mobile phases. Automated systems with column switching and solvent switching capabilities can significantly accelerate this process [1].
Method Optimization: This is the most time-consuming phase, focusing on achieving the best resolution, speed, and reproducibility by iteratively testing separation conditions [1]. The master resolution equation (Purnell equation) guides this process, showing that resolution (R) is governed by efficiency (N), selectivity (α), and retention (k) [2]: [R_\ce{AB} = \frac{\sqrt{N}}{4} \times \frac{\alpha - 1}{\alpha} \times \frac{k_\ce{B}}{1 + k_\ce{B}}]
Key Parameters for Optimization You can optimize your separation by adjusting these critical parameters, which influence the terms in the resolution equation [2] [1] [3]:
| Parameter | Symbol | Goal for Optimization | How to Adjust |
|---|---|---|---|
| Efficiency | N | Increase the number of theoretical plates. | Use a longer column; reduce plate height (H) via van Deemter equation [2]. |
| Selectivity | α | Achieve separation factor >1.1 (α ≠ 1) [3]. | Change column chemistry; alter mobile phase pH or composition [2] [4]. |
| Retention Factor | k | Maintain optimal retention (typically 1-10) [2]. | Adjust solvent strength (e.g., % organic in RP-HPLC); modify temperature [2] [3]. |
Choosing the right column is one of the most effective ways to improve selectivity. The Hydrophobic-Subtraction (H-S) model helps quantify column selectivity differences [4]. You can use this model to find an "equivalent" column or an "orthogonal" column for method development.
Beyond standard C18 columns, consider these for different selectivity [4]:
Poor peak shape directly impacts resolution, accuracy, and precision. The following diagram and table will help you diagnose and resolve common problems.
Solutions for Common Peak Shape Issues
| Issue | Possible Causes | Troubleshooting Actions |
|---|
| Tailing Peaks | - Secondary interactions with stationary phase [5] [6]
Once a method is optimized, it must be validated to ensure it is fit for purpose. The International Council for Harmonisation (ICH) guidelines define key validation parameters [7]:
| Parameter | Definition | Typical Requirement |
|---|---|---|
| Accuracy | Closeness of measured value to true value | Recovery of 98-102% |
| Precision (Repeatability) | Closeness of repeated measurements under same conditions | RSD ≤ 1% |
| Specificity | Ability to measure analyte unequivocally in presence of components | No interference from blank or placebo |
| Linearity | Ability to obtain results proportional to analyte concentration | R² > 0.999 |
| Range | Interval between upper and lower analyte levels for linearity, precision, accuracy | As per specification |
| Robustness | Capacity to remain unaffected by small, deliberate variations in parameters | System suitability criteria met |
| LOD/LOQ | Limit of Detection/Limit of Quantitation | Signal-to-noise ratio of 3:1 for LOD, 10:1 for LOQ |
Since direct information is unavailable, the following approach can help you systematically identify and address stability issues. The flowchart below outlines this troubleshooting logic.
To build your own stability data for vincarubine, you can implement the following standard experimental protocols.
This protocol helps identify potential degradation products and pathways.
This protocol assesses the compound's stability under typical experimental storage conditions.
Creating structured tables for your experimental data is crucial. Here is a template for a solution stability study.
Table: Sample Template for this compound Solution Stability Data
| Storage Condition | Solvent | Initial Concentration (µg/mL) | Remaining Concentration at Time X (µg/mL) | % Recovery | Observed Degradation Products |
|---|---|---|---|---|---|
| -20°C (1 week) | DMSO | 1000 | |||
| 4°C (1 week) | 50% Methanol | 1000 | |||
| 25°C (1 week) | Phosphate Buffer | 1000 | |||
| -20°C (4 weeks) | DMSO | 1000 |
Compounds from the Vinca genus, such as vincamine, are typically purified using a combination of techniques. The general process often begins with preparative HPLC for initial separation, followed by recrystallization to achieve high purity [1] [2].
The table below outlines the core principles of these two key techniques:
| Technique | Core Principle | Key Considerations for Vinca Alkaloids |
|---|
| Preparative HPLC [3] | Separates compounds based on differential partitioning between a stationary phase (column) and a mobile phase (solvent). | Stationary Phase: Often a C18 (reversed-phase) column. Mobile Phase: Uses gradient elution, typically with water and acetonitrile, sometimes with modifiers like formic acid [4] [5]. | | Recrystallization [2] | Purifies a solid compound by dissolving it in a hot solvent and then cooling the solution to form pure crystals. | Solvent Selection is critical. The compound should be highly soluble in hot solvent and minimally soluble in cold solvent. A solvent pair (e.g., methanol/dichloromethane) may be needed [2]. |
The following diagram illustrates a generalized logical workflow for the purification process, integrating these techniques:
After purification, it is essential to validate the identity and purity of the isolated compound. UHPLC-MS/MS (Ultra-High Performance Liquid Chromatography tandem Mass Spectrometry) is the gold standard for this purpose [4] [5].
A validated UHPLC-MS/MS method should meet specific performance criteria, often guided by standards like the US FDA bioanalytical method validation guidelines [5]. Key parameters are summarized below:
| Validation Parameter | Description & Acceptable Criteria |
|---|---|
| Selectivity/Specificity | The method can distinguish the analyte from interfering components in the sample matrix [5]. |
| Linearity | The calibration curve has a correlation coefficient (R²) of >0.997 over the working range [4]. |
| Precision | The Coefficient of Variation (CV) for repeated measurements is <15% [4] [5]. |
| Accuracy | The percent relative error is <15% of the known value [4]. |
| Recovery | Extraction efficiency is consistent and high, typically ranging from 81% to 109% [4]. |
Q: My target compound does not crystallize. What should I do? A: This is a common challenge. You can try several techniques to induce crystallization:
Q: I observe peak tailing or broadening in my HPLC analysis. What could be the cause? A: Peak shape issues can arise from several factors:
Q: How can I improve the separation of structurally similar alkaloids? A: Fine-tuning the chromatographic conditions is key:
Scaling up a bioprocess involves transitioning from laboratory-scale experiments to industrial-level production while maintaining product quality and yield. The general principles and techniques can be applied to the isolation of various biological products [1].
Table 1: Key Scale-Up Considerations and Techniques
| Aspect | Description & Application |
|---|---|
| Goal | Bridge laboratory research and commercial production to meet market demands [1]. |
| Upstream Processing | Selection of producing cells (microorganisms or plant cells), media development, and fermentation to generate the target compound [1]. |
| Downstream Processing | Separation and purification of the target compound from a complex mixture using techniques like filtration, chromatography, and centrifugation [1]. |
| Critical Parameters | Carefully optimize and control process parameters (e.g., temperature, dissolved oxygen, pH, nutrient levels) during scale-up [2]. |
| Quality Control | Implement rigorous testing at each production phase to ensure consistent product quality and prevent contamination [2]. |
While not specific to vincarubine, the following are common challenges encountered during the scale-up of bioprocesses.
Issue 1: Inconsistent Product Yield or Quality After Scale-Up
Issue 2: Increased Aggregation or Impurity Formation
The following are generalized protocols for techniques central to the scale-up of a purification process.
Protocol 1: Assessing the Impact of Stress Conditions on Product Stability
This protocol, adapted from a monoclonal antibody characterization study, can be used to test how your isolation process affects this compound stability [3].
Protocol 2: Purification via Chromatography
High-Performance Liquid Chromatography (HPLC) is a core technique for separating and purifying compounds in a mixture [4].
The diagram below outlines a logical workflow for developing and troubleshooting a scale-up process, which can be applied to this compound isolation.
Since this compound-specific information is limited, I suggest you:
The table below summarizes the key characteristics of vinblastine and vincristine based on the search results.
| Feature | Vinblastine | Vincristine |
|---|---|---|
| Source | Madagascar periwinkle (Catharanthus roseus) [1] [2] | Madagascar periwinkle (Catharanthus roseus) [1] [2] |
| Chemical Class | Vinca alkaloid [1] [2] | Vinca alkaloid [1] [2] |
| Primary Mechanism of Action | Binds to tubulin, inhibiting microtubule assembly, disrupting mitotic spindle formation, and arresting cell division [3] [4] | Binds to tubulin, inhibiting microtubule assembly, disrupting mitotic spindle formation, and arresting cell division [3] [4] |
| Key Pharmacokinetics | Large volume of distribution, rapid plasma clearance, long terminal half-life, primarily eliminated via fecal excretion [5] [6] | Large volume of distribution, rapid plasma clearance, long terminal half-life, primarily eliminated via fecal excretion [5] [6] |
| Primary Clinical Uses | Hodgkin's disease, lymphosarcoma, breast cancer, testicular cancer, bladder cancer, lung cancer [1] [2] [7] | Acute lymphocytic leukemia (ALL), Hodgkin's disease, non-Hodgkin's lymphomas, neuroblastoma, Wilms' tumor, rhabdomyosarcoma [1] [2] [7] |
| Spectrum of Anticancer Activity | Potent inhibitor of cell division; used in combination therapies for various solid tumors and lymphomas [2] | Inhibits leukocyte production and maturation; pivotal in curative regimens for leukemias and lymphomas [2] |
| Distinct Toxicity Profile | Myelosuppression (dose-limiting) [1] | Neurotoxicity (dose-limiting, e.g., peripheral neuropathy) [1] [7] |
| Relative Potency in Cell Proliferation Assays | More potent in inhibiting proliferation of B16 melanoma and L-cells in culture [4] | Less potent than vinblastine in inhibiting proliferation of B16 melanoma and L-cells in culture [4] |
| Relative Potency in Microtubule Assembly Inhibition | Less potent in inhibiting tubulin addition to microtubule ends (Ki: 0.178 µM) [4] | More potent in inhibiting tubulin addition to microtubule ends (Ki: 0.085 µM) [4] |
For researchers, the methodology behind the comparative data is critical. Here are summaries of the experimental protocols from key studies.
Protocol 1: Comparative Cytotoxicity and Cellular Uptake [8]
Protocol 2: Microtubule Dynamics Inhibition [4]
Protocol 3: In Vivo Combination Study [9]
The following diagram illustrates the primary mechanism shared by Vinca alkaloids, leading to their distinct cellular outcomes and clinical toxicities.
The table below summarizes the available information on this compound and key Vinca alkaloids for comparison.
| Alkaloid Name | Core Structure / Class | Known SAR Insights & Key Modifications | Primary Biological Activity |
|---|---|---|---|
| This compound | Monoterpene Indole Alkaloid (MIA) [1] | Specific SAR data not found in search results; found in Vinca minor leaves [1]. | Information not available in search results. |
| Vinblastine | Catharanthine + Vindoline (Dimeric MIA) [2] | - Catharanthine moiety: Modifications at C-10' (aromatic addition), C-20' (deoxygenation, fluorination) are explored [3].
While specific protocols for this compound are not available, the following established methodologies are used to study the interactions of Vinca alkaloids with their primary target, tubulin.
In Vivo Cell-Based Assays
In Vitro Tubulin Interaction Studies
The diagram below illustrates a key signaling pathway activated by Vinca alkaloids like vinblastine, which contributes to their anti-cancer effect by triggering cell death [6].
Given the lack of specific data on this compound, here are suggestions for further investigation:
The following table summarizes the key characteristics, based on a 2022 review, of major anticancer vinca alkaloids derived from Catharanthus roseus [1].
| Alkaloid | Primary Medical Applications | Key Cytotoxic Mechanism |
|---|---|---|
| Vinblastine | Hodgkin's disease, Lymphosarcoma, Breast carcinoma [1] | Binds to tubulin, inhibits microtubule polymerization, disrupts mitotic spindle formation, arrests cell division at metaphase [1]. |
| Vincristine | Neuroblastoma, Acute lymphoblastic leukemia [1] | Same as Vinblastine: microtubule polymerization inhibition and mitotic arrest [1]. |
| Vindesine | Investigated for various leukemias and lymphomas [1] | A semi-synthetic derivative of Vinblastine, sharing the same core mechanism of microtubule inhibition [1]. |
| Vinorelbine | Non-small cell lung cancer, Breast cancer [1] [2] | A more recent semi-synthetic vinca alkaloid that also acts as a microtubule-destabilizing agent [1]. |
To validate the cytotoxic mechanism of action for this class of compounds, researchers typically employ a combination of biochemical, cellular, and molecular assays. The diagram below outlines a generalized experimental workflow.
Based on the established mechanisms of vinca alkaloids, here are the detailed methodologies for key experiments shown in the workflow [1]:
Tubulin Binding Assay: This experiment directly measures the compound's interaction with its molecular target. Purified tubulin is incubated with the drug. Binding is quantified using techniques like radioisotope labeling (using tritiated vinblastine), fluorescence quenching (if the drug is fluorescent), or surface plasmon resonance (SPR). The results provide binding affinity constants (Kd) [1].
Microtubule Polymerization Kinetics: This assay tests the functional consequence of tubulin binding. A solution of purified tubulin is induced to polymerize in a thermostatted cuvette, and the increase in turbidity is measured at 350 nm using a spectrophotometer. A vinca alkaloid will inhibit the rate and extent of polymerization compared to a vehicle control, which is visible as a reduced slope and lower plateau in the absorbance curve [1].
Cell Cycle Analysis by Flow Cytometry: Treated and untreated cells are harvested, fixed, and stained with a DNA-binding dye like propidium iodide. The DNA content of thousands of cells is then analyzed using a flow cytometer. Cells arrested in M phase have double the DNA content of G1 cells (4N), leading to a characteristic increase in the G2/M population in the histogram [1].
Immunofluorescence Staining of Microtubules: Cells grown on coverslips are treated with the drug, then fixed, permeabilized, and stained with a primary antibody against α-tubulin, followed by a fluorescently-labeled secondary antibody. The DNA is counterstained with DAPI. Visualization under a fluorescence microscope will show a disrupted, fragmented, or completely absent microtubule network in treated cells, compared to the well-organized cytoplasmic network in control cells [1].
Mechanistic Specificity: While all vinca alkaloids target tubulin, their differential effects on various cancers (as shown in the table) suggest that subtle differences in their binding, pharmacokinetics, or interactions with other cellular pathways are critical. A comparison guide could explore these nuances [1].
Validation is Multi-Layered: Confidence in a proposed mechanism comes from correlating direct biochemical data (binding, polymerization inhibition) with the expected cellular phenotypes (mitotic arrest, microtubule disruption, and eventual cell death). The workflow provided integrates these layers of evidence [1].
Note on 'Vincarubine': "this compound" does not appear to be a standard or well-documented vinca alkaloid in the current scientific literature referenced in my search. It is possible there is a spelling variation, or it may be an experimental or obsolete code name. The established agents in this class are those detailed in the table above.
Vinca alkaloids are a class of cell cycle-specific drugs derived from the Catharanthus roseus (periwinkle) plant [1] [2]. They are primarily used to treat various cancers, including breast cancer, lymphomas, and lung cancer [1] [3].
The following table summarizes the key compounds for comparison:
| Compound Name | Type | Primary Source | Key Clinical Uses | Mechanism of Action |
|---|---|---|---|---|
| Vinblastine | Dimeric Alkaloid | Natural (plant) | Hodgkin's disease, Testicular cancer [1] [2] | Binds tubulin, inhibits microtubule polymerization, arrests cell division at metaphase [1] [2]. |
| Vincristine | Dimeric Alkaloid | Natural (plant) | Acute leukemias, Lymphomas [1] [2] | Same as above, but noted for significant neurotoxicity [1] [4]. |
| Vinorelbine | Dimeric Alkaloid | Semi-synthetic | Non-small cell lung cancer, Breast cancer [1] [2] [3] | Same as above, but with a broader activity and lower neurotoxicity [1]. |
| Vindoline | Monomeric Alkaloid | Natural (plant) | Precursor molecule | Very weak cytotoxicity and minimal binding to tubulin [5]. |
| Catharanthine | Monomeric Alkaloid | Natural (plant) | Precursor molecule | Very weak cytotoxicity and minimal binding to tubulin [5]. |
Research indicates significant differences in how these compounds interact with biological targets:
The diagram below summarizes the primary mechanism of action for cytotoxic dimeric Vinca alkaloids.
While data for vincarubine is absent, the established protocols and comparative data for other Vinca domain binders are highly relevant for your research. Key experimental methodologies from the search results are summarized below.
Table 1: Key Experimental Protocols for Vinca Domain Molecular Docking
| Protocol Aspect | Description | Key Parameters & Notes |
|---|---|---|
| Docking Software | AutoDock Vina [1] and Glide [2] are commonly used. | The choice impacts scoring functions and sampling algorithms. |
| Box Size Optimization | Critical for accuracy. Optimal docking box size is calculated as 2.9 times the radius of gyration (Rg) of the ligand [1]. | A script for this calculation is available at www.brylinski.org/content/docking-box-size [1]. |
| Target Structure Preparation | Use experimental tubulin structures (e.g., from PDB) or predicted binding sites from tools like eFindSite [1]. | The vinca binding site is located at the interface of two tubulin dimers, distinct from taxane and colchicine sites [3] [4] [5]. |
| Pharmacophore Modeling | A robust 3D-QSAR pharmacophore model for Vinca domain binders was developed [6] [7]. | The model includes two hydrogen bond acceptors (A), two hydrogen bond donors (D), and one hydrophobic (H) group [6]. |
| Validation via MD Simulations | Molecular Dynamics (MD) simulations assess the stability of docked poses [6]. | Look for low RMSD fluctuations (e.g., protein: 1.0-1.75 Å; ligand: 0.3-2.3 Å) indicating a stable complex [6]. |
The experimental workflow for these studies typically follows a logical sequence, integrating the protocols mentioned above:
Although direct data for this compound is unavailable, the comparative binding affinities of well-known Vinca alkaloids can serve as a crucial benchmark for your work.
Table 2: Comparative Tubulin Binding Data for Vinca Alkaloids
| Vinca Alkaloid | Relative Overall Binding Affinity (K₁K₂) | Affinity for Tubulin Heterodimers (K₁) | Clinical Weekly Dose (Comparative) |
|---|---|---|---|
| Vincristine | Highest [8] | Identical for all three drugs [8] | Lowest [8] |
| Vinblastine | Intermediate [8] | Identical for all three drugs [8] | Intermediate [8] |
| Vinorelbine | Lowest [8] | Identical for all three drugs [8] | Highest [8] |
The difference in overall affinity arises from the second step of the binding process: the affinity of the drug-bound tubulin heterodimer for adding to the growing end of a spiral polymer (K₂) [8]. GDP-bound tubulin also enhances this self-association by 3 to 5-fold compared to GTP-bound tubulin [8].
Given the lack of direct data, I suggest a practical path forward for your comparison guide: